3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylpropoxymethyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
YMWCXISJQHEKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Step-by-step Process:
Preparation of the Aryl Halide Intermediate:
The starting material is typically 4-bromo- or 4-iodo-aniline derivatives, which are selectively halogenated at the para position relative to the amino group.Formation of the Boronic Acid or Ester:
The corresponding boronic acid derivative of the side chain, such as 2-methylpropoxyboronic acid, is prepared via hydroboration of the respective alkene or alcohol derivatives.Coupling Reaction Conditions:
The aryl halide and boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base such as potassium carbonate, and a solvent mixture (commonly a mixture of tetrahydrofuran and water). The reaction is typically conducted under inert atmosphere at temperatures ranging from 80°C to 110°C.Post-coupling Functionalization:
The amino group can be introduced or protected as needed, often via nitration followed by reduction or direct amination strategies.
Advantages:
- High selectivity and yield.
- Compatibility with various functional groups.
- Suitable for large-scale synthesis.
Nucleophilic Substitution on Aromatic Precursors
An alternative approach involves direct nucleophilic substitution on suitably activated aromatic compounds, such as chlorinated or brominated precursors.
Method Outline:
Starting Material:
4-Chloro- or 4-bromo-aniline derivatives, which are more reactive toward nucleophilic attack.Reaction with 2-Methylpropoxy Methyl Derivatives:
The side chain, 2-methylpropoxy methyl, can be introduced via nucleophilic substitution reactions using alkoxide ions or methylating agents under basic conditions.Reaction Conditions:
Typically performed in polar aprotic solvents like dimethylformamide or acetonitrile, with a base such as potassium carbonate or sodium hydride, at elevated temperatures (around 80°C).Protection/Deprotection Steps:
The amino group may require protection (e.g., as an acetamide) during initial steps to prevent undesired side reactions, followed by deprotection.
Limitations:
- Less regioselectivity compared to coupling methods.
- Potential for side reactions requiring purification.
Multi-step Synthesis Involving Intermediates
Based on the synthesis pathways reported in literature, a multi-step approach can be employed:
Example:
- Starting with 4-methoxyphenol, perform methylation to introduce the methoxy group.
- React with 2-methylpropyl bromide or chloride to attach the propoxy methyl side chain.
- Finally, introduce the amino group via nitration followed by reduction or direct amination.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Aryl halide, boronic acid | Palladium catalyst | Tetrahydrofuran/water | 80–110°C, inert atmosphere | High regioselectivity, yields | Requires pre-functionalized intermediates |
| Nucleophilic Substitution | Halogenated aromatic, alkoxide | None | Dimethylformamide, acetonitrile | 80°C, basic conditions | Straightforward | Less selective |
| Multi-step Synthesis | Phenolic derivatives, alkyl halides | Various | Varies | Controlled temperature, protection/deprotection steps | Versatile | Longer process, purification needed |
Research Findings and Notes
The synthesis of This compound is primarily achieved via palladium-catalyzed cross-coupling reactions, which offer high efficiency and selectivity (as per recent chemical literature and patent data).
Alternative routes involve nucleophilic aromatic substitution, especially when starting from activated aromatic halides, which may be more suitable for small-scale or specific functionalization needs.
Multi-step synthesis pathways are often employed in research settings for the preparation of derivatives and analogs, providing flexibility in functional group modifications.
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety is susceptible to oxidation, forming nitroso or nitro compounds. For example:
Reagents/Conditions
-
Oxidizing Agents : KMnO₄ (acidic/neutral), CrO₃
-
Typical Products : Quinones or nitro derivatives
Mechanistic Pathway
-
Initial oxidation of the -NH₂ group to -NO₂.
-
Subsequent oxidation of the methoxy or alkyl side chains may occur under harsher conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring participates in EAS reactions. Key positions for substitution are ortho and para to the amine group.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | Nitro-substituted aniline derivatives |
| Sulfonation | H₂SO₄, SO₃ | 100–150°C | Sulfonic acid derivatives |
| Halogenation | Cl₂ or Br₂, FeCl₃ | RT, dark conditions | Haloanilines (e.g., Cl or Br substitution) |
Data extrapolated from analogous aniline systems
Condensation Reactions
The amine group can participate in Schiff base formation:
Example
-
Substrate : p-Methoxyaniline
-
Reagents : p-Diethylaminobenzaldehyde, methanol
-
Conditions : Reflux at 90°C for 6 hours
-
Product : (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
This reaction highlights the potential for 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline to form imines or azomethines with carbonyl compounds.
Ether Cleavage
The 2-methylpropoxy methyl group may undergo cleavage under acidic or reductive conditions:
-
Reagents : HI (excess), heat
-
Product : Phenolic derivatives
Methylation/Demethylation
-
Methylation : CH₃I, K₂CO₃ (for hydroxyl groups)
Polymerization and Crosslinking
The amine group enables participation in polymerization:
-
Application : Synthesis of polyaniline derivatives for conductive materials
-
Conditions : Oxidative polymerization using (NH₄)₂S₂O₈ in acidic media
Stability and Side Reactions
Scientific Research Applications
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and 2-methylpropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula: C₁₂H₁₉NO₂ (calculated based on substituents).
- Functional Groups : Primary amine, ether, methoxy.
- Synthesis: Likely involves alkylation of 4-nitro-3-methoxyphenol followed by reduction (e.g., catalytic hydrogenation) to yield the aniline .
Comparison with Similar Compounds
3-Methoxy-4-(propan-2-yl)aniline (CID 59598683)
Structural Features :
- Substituents: 3-methoxy, 4-isopropyl (-CH(CH₃)₂).
- Molecular Formula: C₁₀H₁₅NO .
- SMILES : CC(C)C1=C(C=C(C=C1)N)OC.
Comparison :
- Polarity : Lacks the ether oxygen in the side chain, reducing hydrophilicity compared to the target compound.
- Synthesis : Direct Friedel-Crafts alkylation or reductive amination .
- Applications : Intermediate in dye and polymer chemistry due to planar isopropyl group.
| Property | Target Compound | 3-Methoxy-4-(propan-2-yl)aniline |
|---|---|---|
| Molecular Weight | ~209.28 g/mol | 165.23 g/mol |
| Substituent Bulk | High (iBom) | Moderate (isopropyl) |
| Hydrophobicity (LogP) | ~2.5 (estimated) | ~2.0 |
4-(3-Methoxy-4-methylphenoxy)aniline (CAS 1311137-85-5)
Structural Features :
- Substituents: 3-methoxy, 4-methylphenoxy (-O-C₆H₃(CH₃)-OCH₃).
- Molecular Formula: C₁₄H₁₅NO₂ .
- SMILES : COC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)OC.
Comparison :
- Synthesis: Ullmann coupling between 3-methoxy-4-methylphenol and 4-nitroaniline, followed by reduction .
- Applications : Used in optoelectronics and liquid crystal displays due to extended conjugation.
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Structural Features :
Comparison :
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7)
Comparison :
- Electronic Effects : Pyridine ring enhances electron-withdrawing character, altering amine reactivity.
- Synthesis: Nitration of 3-chloro-4-hydroxyaniline, followed by coupling with 2-pyridylmethanol and reduction .
- Applications : Key precursor in HER2 kinase inhibitors for cancer therapy .
Research Findings and Trends
- Synthetic Efficiency : Reductive amination (NaBH₄/I₂) is widely used for secondary amines but requires optimization for sterically hindered analogs .
- Bioactivity : Compounds with heterocyclic substituents (e.g., imidazole, pyridine) exhibit enhanced biological activity due to improved target binding .
- Thermal Stability: Phenoxy-substituted anilines demonstrate higher thermal stability, making them suitable for material science .
Biological Activity
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline, a compound with the molecular formula C₁₁H₁₅NO, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an aniline structure with a methoxy group and a branched alkoxy substituent, which enhances its chemical reactivity. Its unique substitution pattern contributes to its diverse biological activities. The presence of both methoxy and propoxy groups allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of enzyme activity and interaction with specific cellular receptors.
The mechanisms by which this compound exerts its biological effects are still under investigation. Possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It might interact with specific receptors on cell membranes, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Studies
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential therapeutic applications.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation via receptor modulation |
These findings highlight the compound's potential as an anticancer agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial count after treatment with the compound, supporting its potential as an antibacterial agent. -
Case Study on Cancer Cell Lines :
Another study focused on the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment led to increased apoptosis rates and downregulation of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction as a pathway for its anticancer effects .
Q & A
Q. What are the optimal synthetic routes for 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves sequential alkylation and protection/deprotection strategies. A plausible route starts with 4-aminophenol derivatives:
Methoxy Group Introduction : React 4-aminophenol with methyl iodide under alkaline conditions (e.g., K₂CO₃/DMF) to install the methoxy group .
Propoxy-Methyl Branching : Use 2-methylpropyl bromide for alkylation at the 4-position, requiring controlled temperatures (0–5°C) to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound. Yield optimization relies on stoichiometric control of alkylating agents and inert atmosphere conditions to prevent oxidation of the aniline group .
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl iodide | DMF | 80 | 75–85 |
| 2 | 2-Methylpropyl bromide | THF | 0–5 | 60–70 |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substitution patterns. The methoxy proton appears as a singlet (~δ 3.7–3.8 ppm), while the aniline NH₂ group (δ 4.8–5.2 ppm) may require D₂O exchange for clarity .
- HPLC-MS : Validates purity (>98%) and molecular weight (MW: 223.3 g/mol) using a C18 column with acetonitrile/water mobile phase .
- FT-IR : Confirms functional groups (N-H stretch at ~3400 cm⁻¹, C-O-C at 1250 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 64.5%, H: 8.6%, N: 6.3%) .
Advanced Research Questions
Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attack. To study this:
- Hammett Analysis : Compare reaction rates of derivatives with varying substituents (e.g., -NO₂, -CH₃) to quantify electronic effects. Use kinetic studies under standardized conditions (e.g., SNAr reactions with fluorobenzenes) .
- DFT Calculations : Model charge distribution (Mulliken charges) at the aniline nitrogen and adjacent carbons to predict regioselectivity .
- Contradiction Note : Some studies suggest steric hindrance from the 2-methylpropoxy group dominates over electronic effects in bulkier electrophiles .
Q. What computational modeling approaches are suitable for predicting the supramolecular assembly behavior of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model stacking interactions between aromatic rings and hydrogen bonding networks. Solvent models (e.g., water, DMSO) must account for polarity effects .
- Crystal Structure Prediction (CSP) : Apply software like MERCURY to analyze potential packing motifs (e.g., herringbone vs. π-stacked arrangements) using van der Waals radii and dipole moments .
- Experimental Validation : Compare computational results with XRD data of co-crystals (e.g., with dicarboxylic acids) to assess predictive accuracy .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : reports 60–70% yield for alkylation steps, while similar protocols in achieve >80% using microwave-assisted synthesis. This suggests reaction kinetics and energy input significantly impact efficiency.
- Electronic vs. Steric Effects : Computational models () emphasize electronic activation, whereas experimental data () highlight steric limitations. Researchers should conduct controlled competition experiments to resolve this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
